molecular formula C15H20BrNO6 B3999821 N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B3999821
M. Wt: 390.23 g/mol
InChI Key: OOKSJXAETUUIJB-UHFFFAOYSA-N
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Description

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine; oxalic acid is a complex organic compound that combines an amine group with a bromophenoxy ethoxy chain and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine typically involves multiple steps. One common method starts with the bromination of phenol to obtain 3-bromophenol. This is followed by the ethoxylation of 3-bromophenol to form 3-bromophenoxyethanol. The next step involves the reaction of 3-bromophenoxyethanol with ethylene oxide to produce 2-(3-bromophenoxy)ethoxyethanol. Finally, this intermediate is reacted with prop-2-en-1-amine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy ethoxy chain allows the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-bromophenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
  • N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
  • N-[2-(benzhydryloxy)ethyl]-2-butanamine hydrochloride

Uniqueness

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2.C2H2O4/c1-2-6-15-7-8-16-9-10-17-13-5-3-4-12(14)11-13;3-1(4)2(5)6/h2-5,11,15H,1,6-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSJXAETUUIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

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